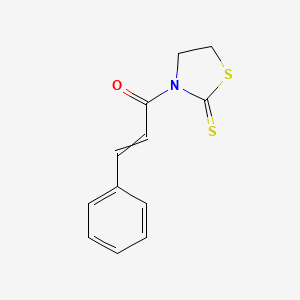
3-(Methanesulfonyl)-4-(2-nitrophenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methanesulfonyl)-4-(2-nitrophenyl)but-3-en-2-one is an organic compound that features a methanesulfonyl group and a nitrophenyl group attached to a butenone backbone
Méthodes De Préparation
The synthesis of 3-(Methanesulfonyl)-4-(2-nitrophenyl)but-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the butenone backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the nitrophenyl group: This step often involves nitration reactions using nitric acid or other nitrating agents.
Attachment of the methanesulfonyl group: This can be done through sulfonation reactions using methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(Methanesulfonyl)-4-(2-nitrophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in the formation of 3-(Methanesulfonyl)-4-(2-aminophenyl)but-3-en-2-one.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Applications De Recherche Scientifique
3-(Methanesulfonyl)-4-(2-nitrophenyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmacological agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(Methanesulfonyl)-4-(2-nitrophenyl)but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the methanesulfonyl group can act as a leaving group in substitution reactions. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(Methanesulfonyl)-4-(2-nitrophenyl)but-3-en-2-one include:
3-(Methanesulfonyl)-4-(2-aminophenyl)but-3-en-2-one: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.
4-(2-Nitrophenyl)but-3-en-2-one: Lacking the methanesulfonyl group, this compound has different chemical properties and reactivity.
3-(Methanesulfonyl)but-3-en-2-one: Without the nitrophenyl group, this compound has a simpler structure and different applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Propriétés
Numéro CAS |
65482-21-5 |
|---|---|
Formule moléculaire |
C11H11NO5S |
Poids moléculaire |
269.28 g/mol |
Nom IUPAC |
3-methylsulfonyl-4-(2-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H11NO5S/c1-8(13)11(18(2,16)17)7-9-5-3-4-6-10(9)12(14)15/h3-7H,1-2H3 |
Clé InChI |
RUBFBUXXSIRKJV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14477867.png)


oxophosphanium](/img/structure/B14477891.png)


![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)




